molecular formula C8H10ClNO2 B598515 2-Amino-3'-hydroxy-acetophenone hydrochloride CAS No. 14665-75-9

2-Amino-3'-hydroxy-acetophenone hydrochloride

Cat. No.: B598515
CAS No.: 14665-75-9
M. Wt: 187.623
InChI Key: KNXFQMJCHAKLKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3’-hydroxy-acetophenone hydrochloride is an organic compound with the chemical formula C8H10ClNO2. It is a white crystalline solid that is soluble in water and some organic solvents. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals, including painkillers and anti-inflammatory drugs .

Scientific Research Applications

2-Amino-3’-hydroxy-acetophenone hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.

    Biology: This compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: It serves as a precursor in the synthesis of pharmaceuticals, including painkillers and anti-inflammatory drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Safety and Hazards

When handling “2-Amino-1-(3-hydroxyphenyl)ethanone;hydrochloride”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Personal protective equipment should be used, and adequate ventilation should be ensured .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3’-hydroxy-acetophenone hydrochloride typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of 2-Amino-3’-hydroxy-acetophenone hydrochloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process is carried out under controlled environments to maintain safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3’-hydroxy-acetophenone hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3’-hydroxy-acetophenone hydrochloride is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. This unique structure makes it particularly useful in the synthesis of specific pharmaceuticals and industrial chemicals .

Properties

IUPAC Name

2-amino-1-(3-hydroxyphenyl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2.ClH/c9-5-8(11)6-2-1-3-7(10)4-6;/h1-4,10H,5,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNXFQMJCHAKLKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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